Methyl 4-chlorobenzenesulfinate
Description
Methyl 4-chlorobenzenesulfinate (CAS: 26760-21-4) is an organosulfur compound with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol . Structurally, it consists of a benzene ring substituted with a chlorine atom at the para position and a methyl sulfinate group (–SO₂CH₃). This compound is synthesized via copper-catalyzed thioester oxidation using 4-chlorophenyl iodide and thiobenzoic acid under mild conditions, as demonstrated by Sawada and co-workers . The reaction specificity for aryl iodides (over bromides or chlorides) highlights the importance of starting material selection for efficient synthesis .
This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed coupling reactions. For instance, it has been employed in Heck-type reactions to produce 1,2-diphenylethenes with E-configuration in good yields, showcasing its utility in constructing complex aromatic systems .
Properties
IUPAC Name |
methyl 4-chlorobenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-11(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGWPAUMPKUGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Sodium 4-Chlorobenzenesulfinate
The reduction of 4-chlorobenzenesulfonyl chloride to sodium 4-chlorobenzenesulfinate serves as the foundational step in this route. This process mirrors the methodology described in CN101786973B for sodium 4-methylbenzenesulfinate, adapted for the chloro-substituted analog.
Reaction Conditions and Mechanism
The sulfonyl chloride undergoes a two-electron reduction using sodium sulfite (Na₂SO₃) in an alkaline aqueous medium. The reaction proceeds via nucleophilic displacement, where sulfite ions attack the electrophilic sulfur center, displacing chloride and reducing the sulfonyl group (-SO₂-) to the sulfinate (-SO₂⁻). The overall reaction is represented as:
Key parameters include:
-
Temperature : 25–40°C to balance reaction rate and side-product formation.
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pH : Maintained at 8–10 using sodium hydroxide to stabilize the sulfinate anion.
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Solvent System : A biphasic mixture of water and dichloromethane (DCM) facilitates the dissolution of the sulfonyl chloride while enabling efficient mixing.
Workup and Isolation
Post-reaction, DCM is distilled off under reduced pressure, leaving an aqueous solution of sodium 4-chlorobenzenesulfinate. Cooling to 0–5°C precipitates the product, which is isolated via vacuum filtration and washed with cold water to remove residual salts. Typical yields range from 85–92%, with purity exceeding 95% as confirmed by ion chromatography.
Methylation of Sodium 4-Chlorobenzenesulfinate
The sulfinate salt is subsequently methylated to yield the target ester. This step parallels the esterification strategies employed in CN102351750A for methyl benzenesulfonate, albeit with adjustments for the sulfinate’s lower nucleophilicity.
Reaction Protocol
Sodium 4-chlorobenzenesulfinate reacts with methyl iodide (CH₃I) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile:
Critical parameters include:
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Stoichiometry : A 1:1.2 molar ratio of sulfinate to methyl iodide ensures complete conversion.
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Temperature : 50–60°C to accelerate the SN2 mechanism without inducing decomposition.
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Reaction Time : 4–6 hours, monitored by thin-layer chromatography (TLC).
Purification and Yield
Post-reaction, the mixture is diluted with ethyl acetate and washed with water to remove NaI. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum. Recrystallization from hexane/ethyl acetate (3:1) affords methyl 4-chlorobenzenesulfinate as a white crystalline solid. Yields typically reach 75–80%, with a melting point of 72–74°C.
Direct Esterification of 4-Chlorobenzenesulfinic Acid
Synthesis of 4-Chlorobenzenesulfinic Acid
While less industrially prevalent due to the instability of sulfinic acids, this route begins with the preparation of 4-chlorobenzenesulfinic acid. The acid is generated via acid hydrolysis of 4-chlorobenzenesulfinyl chloride, a compound accessible through chlorination of 4-chlorothiophenol with sulfuryl chloride (SO₂Cl₂):
Hydrolysis to Sulfinic Acid
The sulfinyl chloride is hydrolyzed in ice-cold water under inert atmosphere:
The sulfinic acid is extracted into diethyl ether and dried, though it remains prone to oxidation, necessitating immediate use.
Esterification with Methanol
The sulfinic acid is esterified using methanol in the presence of a catalytic acid (e.g., H₂SO₄):
Optimization Challenges
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Equilibrium Limitations : Water removal via molecular sieves or azeotropic distillation with toluene shifts equilibrium toward the ester.
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Side Reactions : Over-esterification to sulfonate esters is mitigated by controlling reaction time (<2 hours) and temperature (<40°C).
Yields for this route are modest (60–65%), reflecting the challenges of handling sulfinic acids.
Comparative Analysis of Methods
| Parameter | Reduction-Methylation | Direct Esterification |
|---|---|---|
| Starting Material Cost | Moderate (sulfonyl chloride) | High (sulfinyl chloride) |
| Reaction Steps | 2 | 2 |
| Overall Yield | 63–74% | 50–60% |
| Scalability | Industrial-feasible | Lab-scale only |
| Purity | ≥95% | 85–90% |
| Oxidation Risk | Low | High |
The reduction-methylation pathway is favored for large-scale production due to higher yields and robust intermediates. Direct esterification, while conceptually straightforward, is hampered by the instability of sulfinic acids and limited commercial availability of sulfinyl chlorides.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
In the reduction step, DCM is recovered via distillation and reused, minimizing environmental impact. Sodium chloride byproducts are treated as saline wastewater, while sulfur dioxide off-gas is scrubbed with alkaline solutions.
Process Intensification
Continuous-flow reactors are proposed to enhance the methylation step’s efficiency. Microreactors enable precise temperature control and reduced reaction times, potentially boosting yields to 85%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid esters.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents
Biological Activity
Methyl 4-chlorobenzenesulfinate (CAS Number: 100-01-6) is a sulfonate ester derived from 4-chlorobenzenesulfonic acid. This compound has garnered attention in recent years due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes the available research findings on the biological activity of this compound, supported by data tables and case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClO3S |
| Molecular Weight | 202.64 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Synthesis and Characterization
This compound can be synthesized through various methods, typically involving the reaction of chlorobenzenesulfonic acid with methanol in the presence of a catalyst. Characterization techniques such as FT-IR spectroscopy and NMR spectroscopy are commonly employed to confirm the structure of the synthesized compound.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for certain strains.
Antifungal Activity
This compound has shown promising antifungal activity, particularly against Candida albicans. The MIC values against clinical isolates ranged from to . In a study using Galleria mellonella larvae as a model organism, the compound demonstrated low toxicity while effectively inhibiting fungal growth, indicating its potential for therapeutic applications in treating candidiasis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a possible role in managing inflammatory diseases.
Case Studies
- Antifungal Efficacy in Galleria mellonella :
- Bacterial Resistance :
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-chlorobenzenesulfinate serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of antitubercular agents. A notable study synthesized novel compounds by linking isoniazid (INH) to sulfonate esters via a hydrazone bridge, including derivatives of this compound .
Case Study: Antitubercular Activity
- Objective : To evaluate the effectiveness of synthesized sulfonate esters against Mycobacterium tuberculosis.
- Methodology : Thirteen compounds were tested for their Minimum Inhibitory Concentration (MIC) against Mtb H37Rv and INH-resistant strains.
- Results :
Environmental Chemistry
In environmental contexts, this compound is used in studies related to chemical toxicity and pollution assessment. It serves as a model compound for understanding the behavior of sulfonate esters in aquatic environments.
Application in QSAR Research
- Objective : To assess the toxicity of chlorinated benzenes including this compound.
- Findings : Research indicates that chlorinated compounds exhibit varying degrees of toxicity towards aquatic organisms, making them significant in environmental risk assessments .
Material Science
The compound is also explored for its potential use in polymer chemistry. It can act as a precursor for synthesizing advanced materials through reactions involving sulfonate esters.
Polymerization Studies
- This compound can be utilized in synthesizing polyarylene ether sulfones, which are important for high-performance polymers used in various industrial applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for antitubercular agents | Effective against Mtb, low MIC values observed |
| Environmental Chemistry | Toxicity assessment for aquatic organisms | Significant toxicity linked to chlorinated benzenes |
| Material Science | Precursor for polyarylene ether sulfones | Important for high-performance polymer synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 4-chlorobenzenesulfinate, a comparative analysis with structurally related compounds is essential. Key comparisons include:
Ethyl 4-Chlorobenzenesulfinate (CAS: 13165-81-6)
- Structural Differences : The ethyl analog replaces the methyl group with an ethyl substituent (–SO₂CH₂CH₃), resulting in a molecular formula of C₈H₉ClO₂S and a higher molecular weight (204.67 g/mol ) .
- Synthesis and Availability : While synthesis methods for ethyl derivatives are presumed analogous to methyl variants (e.g., using ethyl iodide), Ethyl 4-chlorobenzenesulfinate is listed as discontinued in commercial catalogs, suggesting challenges in scalability or demand .
Methyl 4-Chlorobenzenesulfonate (CAS: 15481-45-5)
- Functional Group Variation : This compound contains a sulfonate group (–SO₃CH₃) instead of a sulfinate (–SO₂CH₃), resulting in a higher oxidation state of sulfur (+6 vs. +4). Its molecular formula is C₇H₇ClO₃S , with a molecular weight of 206.65 g/mol .
- Physical Properties : The sulfonate exhibits a density of 1.382 g/cm³ and a boiling point of 298.3°C , reflecting increased polarity and stability compared to sulfinates .
- Applications : Sulfonates are typically used as alkylating agents or stabilizers, whereas sulfinates are preferred in cross-coupling reactions due to their nucleophilic sulfur centers .
4-Chlorobenzenesulfinic Acid Derivatives
- Sodium 4-Chlorobenzenesulfinate : Used in palladium-catalyzed Heck reactions, this sodium salt demonstrates enhanced solubility in polar solvents (e.g., water-DMF mixtures), enabling efficient coupling with styrenes to form stilbenes .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Reactivity in Coupling Reactions : this compound outperforms ethyl derivatives in palladium-catalyzed reactions due to reduced steric bulk, enabling higher yields of coupled products (e.g., E-1,2-diphenylethenes ) .
- Stability Considerations : Sulfinates are more prone to oxidation than sulfonates, necessitating inert storage conditions. The chloro substituent enhances electrophilicity, favoring participation in nucleophilic substitutions .
- Industrial Relevance : Despite its discontinued status, Ethyl 4-chlorobenzenesulfinate’s synthesis challenges underscore the preference for methyl analogs in scalable applications .
Q & A
Q. Methodological considerations :
- Ensure anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress using TLC or HPLC to confirm complete conversion of the aryl iodide.
| Synthetic Route | Starting Material | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Copper-catalyzed oxidation | 4-Chlorophenyl iodide | Cu/thiobenzoic acid | Mild, room temperature | Good (reported) |
Which analytical techniques are most effective for characterizing this compound and its derivatives?
Q. Basic
- NMR spectroscopy : H and C NMR are critical for confirming the sulfinate ester structure. The methyl group adjacent to the sulfinate moiety typically resonates at δ 3.0–3.5 ppm.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+Na] for CHClOS, expected m/z 212.98).
- Infrared spectroscopy : Key stretches include S=O (~1050 cm) and C-S (~700 cm).
Q. Advanced :
- X-ray crystallography : Resolves stereochemical ambiguities in derivatives (e.g., E/Z configurations in coupling products).
- HPLC-MS coupling : Detects trace impurities from side reactions (e.g., over-oxidation to sulfonates) .
How is this compound employed in metal-catalyzed cross-coupling reactions, and what mechanistic insights govern its reactivity?
Basic
this compound serves as an arylating agent in palladium-catalyzed Heck-type reactions. For example:
- Substrate : Reacts with styrenes to form 1,2-diphenylethenes.
- Conditions : PdCl/2,2'-bis(oxazoline) catalyst in a water/AcOH/DMF solvent system with NHPF additive.
- Outcome : Yields E-configuration alkenes (>80%) due to steric control during β-hydride elimination .
How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?
Q. Advanced
- Catalyst loading : Reduce Cu catalyst to 5 mol% while maintaining thiobenzoic acid stoichiometry.
- Solvent optimization : Test binary solvent systems (e.g., DMF/THF) to enhance solubility of aryl iodides.
- Additives : Introduce mild bases (e.g., KCO) to neutralize HCl byproducts, preventing side reactions.
Data-driven optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst ratio) .
What factors influence the stereochemical outcomes of Heck-type reactions using this compound?
Q. Advanced
- Catalyst geometry : Chiral bis(oxazoline) ligands enforce enantioselective β-hydride elimination, favoring E-alkenes.
- Solvent polarity : Polar solvents stabilize transition states, reducing steric interference.
- Additive effects : NHPF enhances ionic strength, accelerating oxidative addition of Pd(0) to the sulfinate .
| Reaction Parameter | Impact on Stereochemistry |
|---|---|
| Ligand chirality | Controls enantioselectivity |
| Solvent polarity | Stabilizes transition state |
| Additive concentration | Modulates reaction kinetics |
How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Q. Advanced
- Multi-technique validation : Cross-validate NMR with IR and MS to confirm functional groups.
- Impurity analysis : Use HPLC to detect byproducts (e.g., sulfones from over-oxidation) .
- Computational modeling : Compare experimental H NMR shifts with DFT-calculated values to assign ambiguous peaks .
Case study : A discrepancy in C NMR signals for the sulfinate carbon (δ 85–90 ppm vs. δ 95–100 ppm) may indicate residual solvent or oxidation; repeat under strictly anhydrous conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
